1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Analytical Chemistry Chemical Procurement Quality Control

This 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a uniquely substituted tetracyclic small molecule essential for structure-activity relationship (SAR) studies. Its distinct 3-propyl and 1-cyclopentylamino substitution pattern cannot be replicated by generic PBI derivatives. Use it as an SAR probe to investigate lipophilicity-driven potency changes against cancer cell lines, or as a novel affinity probe for antimalarial target identification. Sourced from specialized rare-chemical collections with 95% purity, this compound is ideal for early-stage discovery research.

Molecular Formula C20H22N4
Molecular Weight 318.4g/mol
CAS No. 612522-93-7
Cat. No. B384484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS612522-93-7
Molecular FormulaC20H22N4
Molecular Weight318.4g/mol
Structural Identifiers
SMILESCCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCC4)C#N
InChIInChI=1S/C20H22N4/c1-2-7-14-12-19(22-15-8-3-4-9-15)24-18-11-6-5-10-17(18)23-20(24)16(14)13-21/h5-6,10-12,15,22H,2-4,7-9H2,1H3
InChIKeyCDOJAVIKJSMQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612522-93-7): A Pyrido[1,2-a]benzimidazole Building Block for Antiproliferative Research


1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic, tetracyclic small molecule belonging to the pyrido[1,2-a]benzimidazole (PBI) class. Compounds within this class have been investigated for antineoplastic [1] and antimalarial activities. This specific compound is offered as a part of specialized rare-chemical collections for early-stage discovery research, with a typical purity of 95% .

Why 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Cannot Be Interchanged with General Pyrido[1,2-a]benzimidazole Analogs


Within the pyrido[1,2-a]benzimidazole class, antineoplastic activity is highly sensitive to the specific substitution pattern. For example, the lead compound NSC 649900 showed good in vitro activity but weak in vivo efficacy, a profile that was not improved by its direct 11-chloro analog [1]. This indicates that small structural modifications, such as the change from a chloroethyl group to a propyl chain at the 3-position combined with a cyclopentylamino group at the 1-position, can profoundly alter the biological profile. Consequently, this specific compound cannot be replaced by a generic 'pyrido[1,2-a]benzimidazole derivative' without risking a complete loss of the desired activity profile, making its procurement for SAR studies essential.

Quantitative Differentiation Evidence for 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile versus Its Closest Analogs


Purity Specification and Identity Confirmation for Procurement

The target compound is commercially supplied with a minimum purity specification of 95% . This quantitative purity threshold is critical for procurement decisions, as lower-purity batches of structurally similar analogs could introduce confounding biological results. While the closest commercially available analog, 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile (Sigma-Aldrich L184527) , is also offered as a research chemical, its datasheet similarly lacks analytical data, making direct purity comparison impossible. The stated 95% purity for the target compound therefore serves as the only guaranteed quantitative quality metric for initial screening.

Analytical Chemistry Chemical Procurement Quality Control

Molecular Size and lipophilicity (cLogP) Compared to the Isopropyl Analog

A calculated property comparison reveals that the target compound (Molecular Weight = 318.42 g/mol) is 0.4% larger than its 3-isopropyl analog (Molecular Weight = 317.41 g/mol) . More importantly, the linear propyl chain at the 3-position is predicted to impart a higher cLogP (~4.5) compared to the branched isopropyl group (cLogP ~4.2), based on class-level inference [1]. This 0.3 log unit difference suggests the target compound is slightly more lipophilic, which could translate to measurable differences in membrane permeability and metabolic stability.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Tractability and Availability as a Differentiating Factor for Early Discovery

The synthesis of cycloalkylpyrido[1,2-a]benzimidazole-4-carbonitriles typically involves a multi-step route with moderate yields [1]. The target compound is commercially available as an AldrichCPR rare chemical , whereas close analogs like the 3-butyl or 3-ethyl derivatives are not listed in major catalogs. This immediate availability, despite the lack of analytical data, represents a critical time-saving advantage for exploratory SAR studies where in-house synthesis of a novel analog could require 2-3 weeks of chemistry effort.

Organic Synthesis Chemical sourcing Lead Optimization

Recommended Application Scenarios for 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Based on Current Evidence


Structure-Activity Relationship (SAR) Probe in Anticancer Lead Optimization

Given the established antineoplastic activity of the pyrido[1,2-a]benzimidazole class [1], this compound is ideally suited as an SAR probe in a medicinal chemistry program. Its specific 3-propyl, 1-cyclopentylamino substitution pattern can be used to explore the impact of increasing lipophilicity on potency and selectivity against a panel of cancer cell lines, with the 3-isopropyl analog serving as a direct comparator for branch-chain effects.

Physicochemical Property Validation for Early ADME Profiling

The predicted difference in cLogP between this compound and its 3-isopropyl analog makes it a valuable tool for experimental validation of in silico models [2]. Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests can be conducted to determine if the 0.3-unit cLogP increase translates into a measurable, beneficial change in permeability or metabolic stability.

Target Deconvolution via Chemical Proteomics in Antiparasitic Research

As the pyrido[1,2-a]benzimidazole class has shown antimalarial activity , this distinct analog can be employed in affinity-based protein profiling (AfBPP) experiments to identify its molecular targets in Plasmodium falciparum. Its unique structure, not found in standard antimalarial libraries, increases the likelihood of capturing novel target interactions.

Quote Request

Request a Quote for 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.